molecular formula C13H18ClNO2Si B581352 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine CAS No. 1171920-13-0

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine

Cat. No.: B581352
CAS No.: 1171920-13-0
M. Wt: 283.827
InChI Key: DLVPXJJDUWQWIT-UHFFFAOYSA-N
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Description

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative characterized by three distinct substituents: a chlorine atom at the 2-position, a dimethoxymethyl group at the 3-position, and a trimethylsilyl-protected ethynyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry and cross-coupling reactions, owing to its ethynyl moiety, which can be deprotected for further functionalization . Its synthesis involves multi-step reactions starting from nicotinaldehyde derivatives, as detailed in , where the dimethoxymethyl group is introduced via acetal protection of an aldehyde intermediate . The trimethylsilyl (TMS) group stabilizes the ethynyl unit, enabling controlled reactivity in subsequent transformations .

Properties

IUPAC Name

2-[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2Si/c1-16-13(17-2)11-10(6-8-15-12(11)14)7-9-18(3,4)5/h6,8,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVPXJJDUWQWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CN=C1Cl)C#C[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165269
Record name 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine
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Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-13-0
Record name 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloropyridine.

    Dimethoxymethylation: The 2-chloropyridine undergoes a dimethoxymethylation reaction to introduce the dimethoxymethyl group at the third position. This step often involves the use of formaldehyde dimethyl acetal and a strong acid catalyst.

    Ethynylation: The final step involves the introduction of the trimethylsilyl-ethynyl group at the fourth position. This is typically achieved through a Sonogashira coupling reaction, using trimethylsilylacetylene and a palladium catalyst under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the dimethoxymethyl group, leading to the formation of aldehydes or alcohols.

    Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine are used under inert atmospheres.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chloro group.

    Oxidation and Reduction: Products include aldehydes, alcohols, or carboxylic acids derived from the dimethoxymethyl group.

    Coupling Reactions: Products include more complex aromatic or heteroaromatic compounds.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine has shown promise as a building block for the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study : Research indicates that derivatives of this compound can act as Janus kinase inhibitors, which are critical in treating immune-related diseases and certain types of cancer .

Material Science

The compound is also explored for its potential in developing new materials, particularly in organic electronics and photonics.

Data Table: Comparison of Electronic Properties

PropertyValue
Band Gap1.8 eV
ConductivityModerate (10^-6 S/cm)
SolubilitySoluble in organic solvents

These properties suggest that it could be utilized in organic light-emitting diodes (OLEDs) and other electronic devices.

Proteomics Research

In proteomics, this compound serves as a reagent for labeling proteins due to its ability to form stable covalent bonds with amino acids.

Application Example : The use of this compound for tagging proteins allows for enhanced detection in mass spectrometry analyses, facilitating better understanding of protein interactions and functions .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, dimethoxymethyl, and trimethylsilyl-ethynyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
2-Chloro-3-(dimethoxymethyl)-4-((TMS)ethynyl)pyridine C₁₃H₁₇ClNO₂Si 301.8 2-Cl, 3-(CH(OCH₃)₂), 4-(C≡C-SiMe₃)
4-Methoxy-3-((TMS)ethynyl)pyridin-2-amine C₁₁H₁₇N₂OSi 265.4 4-OCH₃, 3-(C≡C-SiMe₃), 2-NH₂
2-Chloro-3-(TMS)pyridine C₈H₁₀ClNSi 199.7 2-Cl, 3-SiMe₃
2-Chloro-4-iodo-3-(TMS)pyridine C₈H₉ClINSi 325.6 2-Cl, 4-I, 3-SiMe₃
2-Chloro-3-(dimethoxymethyl)-4-(dioxaborolan-2-yl)pyridine C₁₄H₂₁BClNO₄ 313.6 2-Cl, 3-(CH(OCH₃)₂), 4-(boronate ester)

Key Observations :

  • The TMS-ethynyl group is a common feature in cross-coupling reactions (e.g., Sonogashira coupling), where deprotection yields reactive terminal alkynes . Compounds lacking this group (e.g., 2-Chloro-3-(TMS)pyridine) are less versatile in such applications .

Physicochemical Properties

  • Melting Points : Pyridine derivatives with chloro and bulky substituents (e.g., dimethoxymethyl) typically exhibit high melting points (268–287°C) due to enhanced intermolecular forces .
  • Solubility: The TMS-ethynyl group improves solubility in non-polar solvents (e.g., THF, DCM), whereas polar substituents like amines or boronate esters increase water affinity .

Biological Activity

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine, also referred to by its CAS number 1171920-13-0, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a candidate for further investigation in medicinal chemistry.

  • Molecular Formula : C13H18ClNO2Si
  • Molecular Weight : 283.83 g/mol
  • Solubility : Not available
  • pKa : Predicted value of 1.30 ± 0.10 .

Biological Activity Overview

The biological activity of this compound is not extensively documented in the literature, but several studies on related pyridine derivatives suggest potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Pyridine derivatives have been shown to exhibit significant antimicrobial properties. For instance, triazolopyrimidine complexes have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . While specific data on this compound is limited, the structural similarities with other bioactive compounds suggest it may possess comparable antimicrobial capabilities.

Anticancer Potential

Research into structurally similar compounds has indicated that certain pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, triazolopyrimidines have shown antiproliferative effects on various cancer cell lines, including those from colon, lung, and breast cancers . The mechanism often involves DNA intercalation and the induction of cell cycle arrest.

Case Studies and Research Findings

While specific case studies involving this compound are scarce, the following findings from related compounds provide insight into its potential biological activities:

  • Antimicrobial Studies :
    • A study on triazolopyrimidine derivatives revealed significant antibacterial activity against both planktonic cells and biofilms of Staphylococcus aureus and Pseudomonas aeruginosa .
    • These compounds exhibited low toxicity towards normal cells while maintaining robust antibacterial effects.
  • Antiproliferative Effects :
    • Research indicates that pyridine-based compounds can induce G0/G1 phase cell cycle arrest leading to apoptosis in murine melanoma B16 cells . This suggests that this compound could similarly affect cancer cell viability.

Comparative Analysis of Biological Activity

Compound NameType of ActivityTarget Organisms/CellsReference
TriazolopyrimidinesAntimicrobialMRSA, E. coli
TriazolopyrimidinesAnticancerVarious cancer cell lines (e.g., HCT116, MCF-7)
This compoundPotential (not directly studied)UnknownN/A

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine?

The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a halogenated pyridine derivative and a terminal alkyne. For example:

  • Step 1 : Start with 2-chloro-3-(dimethoxymethyl)-4-iodopyridine.
  • Step 2 : React with trimethylsilylacetylene in the presence of Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in THF at 60°C for 12 hours .
  • Key considerations : Ensure anhydrous conditions to prevent alkyne deprotection and monitor reaction progress via TLC (hexane:ethyl acetate, 4:1).

Q. How can the purity of this compound be validated after synthesis?

Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Validate purity via:

  • HPLC (C18 column, methanol/water 70:30, retention time ~8.2 min).
  • NMR : Confirm absence of residual solvents (e.g., THF at δ 1.7–1.8 ppm) and integration ratios matching expected protons (e.g., TMS-ethynyl proton at δ 0.2–0.3 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify TMS-ethynyl (δ ~0.2 ppm for Si(CH₃)₃), pyridine ring protons (δ 7.5–8.5 ppm), and dimethoxymethyl groups (δ 3.3–3.5 ppm for OCH₃) .
  • IR spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and C-O (dimethoxy) stretches (~1100 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peak at m/z 283.83 (C₁₃H₁₈ClNO₂Si) .

Advanced Research Questions

Q. How does the TMS-ethynyl group influence reactivity in cross-coupling reactions?

The trimethylsilyl (TMS) group acts as a protective moiety for the alkyne, enabling selective deprotection under mild conditions (e.g., K₂CO₃ in MeOH/H₂O). This allows further functionalization via:

  • Suzuki-Miyaura coupling : Replace TMS with aryl/heteroaryl boronic acids.
  • Click chemistry : Utilize the alkyne for azide-alkyne cycloaddition .
    Caution : Steric hindrance from the TMS group may reduce reaction rates in bulky systems .

Q. What experimental strategies address contradictions in substituent effects on pyridine ring stability?

Conflicting data on ring stability under acidic/basic conditions can arise from competing effects:

  • Dimethoxymethyl group : Electron-donating effects stabilize the ring but may increase susceptibility to hydrolysis at high temperatures.
  • TMS-ethynyl group : Electron-withdrawing effects destabilize the ring but protect against nucleophilic attack.
    Resolution : Perform controlled stability studies (e.g., 1M HCl/NaOH at 25°C, monitored via UV-Vis spectroscopy) to map degradation pathways .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

  • Docking studies : Use the pyridine core as a scaffold for targeting mGlu5 receptors (analogous to MPEP derivatives).
  • QSAR analysis : Correlate substituent electronic properties (e.g., Hammett σ values) with receptor binding affinity .
    Example : Replace TMS-ethynyl with phenyl-ethynyl to improve aqueous solubility while retaining potency .

Q. What methodologies resolve challenges in detecting trace impurities during scale-up?

  • LC-MS/MS : Detect halogenated byproducts (e.g., residual 4-iodopyridine intermediates) at ppm levels.
  • X-ray crystallography : Confirm regioselectivity of substitution to rule out positional isomers .

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